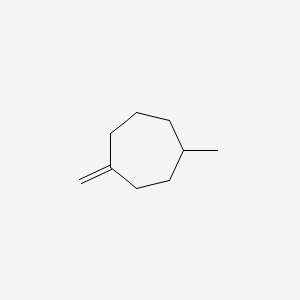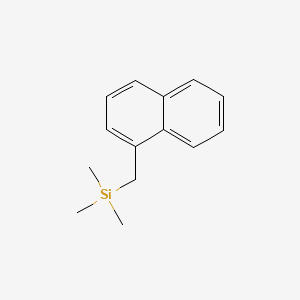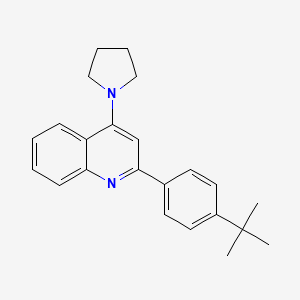
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the dichloro groups: Chlorination of the quinazolinone core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butylbenzyl group: This step involves the alkylation of the quinazolinone core with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced quinazolinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of functionalized quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives, which can be used in the development of new materials and catalysts.
Biology: Quinazolinone derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, affecting its replication and transcription.
Modulation of signaling pathways: It can modulate various signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone can be compared with other quinazolinone derivatives such as:
3-Benzyl-6,8-dichloro-4(3H)-quinazolinone: Lacks the tert-butyl group, which may affect its biological activity and solubility.
3-(4-Methylbenzyl)-6,8-dichloro-4(3H)-quinazolinone: Contains a methyl group instead of a tert-butyl group, potentially leading to different steric and electronic effects.
3-(4-Tert-butylbenzyl)-4(3H)-quinazolinone: Lacks the chlorine atoms, which may influence its reactivity and biological properties.
The presence of the tert-butyl group and the dichloro substitution in this compound contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
853318-65-7 |
|---|---|
Molekularformel |
C19H18Cl2N2O |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
3-[(4-tert-butylphenyl)methyl]-6,8-dichloroquinazolin-4-one |
InChI |
InChI=1S/C19H18Cl2N2O/c1-19(2,3)13-6-4-12(5-7-13)10-23-11-22-17-15(18(23)24)8-14(20)9-16(17)21/h4-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
HAECFVXZUXSGOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)

![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)






